Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate is a chemical compound with a complex structure that includes two piperidine rings and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-1,1’-bipiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1-piperidinecarboxylate
- Ethyl 2-oxo-3-piperidinecarboxylate
- Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-1-piperidin-1-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-2-19-13(18)11-10(16)6-9-15(12(11)17)14-7-4-3-5-8-14/h11H,2-9H2,1H3 |
InChI Key |
MNPCRMSKGYOOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)N2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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